molecular formula C37H48N4O6 B600909 Lopinavir Metabolite M-3/M-4 CAS No. 221553-72-6

Lopinavir Metabolite M-3/M-4

Cat. No. B600909
M. Wt: 644.813
InChI Key: HECSHMHYHYDFLR-SWOJEPDRSA-N
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Description

Lopinavir Metabolite M-3/M-4 is a major metabolite of Lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV-1 infection . It is available as a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular formula of Lopinavir Metabolite M-3/M-4 is C37 H48 N4 O6 . The molecular weight is 644.80 . The structure of this metabolite is not explicitly provided in the available resources.

Scientific Research Applications

  • Treatment of HIV Infection : Lopinavir, often used in combination with ritonavir, is a widely used protease inhibitor for treating HIV-1 infections. Studies have demonstrated its efficacy in both antiretroviral-naïve and experienced patients, showing substantial viral suppression and immunological benefits (Chandwani & Shuter, 2008).

  • Pharmacokinetics and Interpatient Variability : Research indicates significant variability in plasma concentrations of Lopinavir among patients, influenced by factors like body weight. Understanding these variations is crucial for optimizing dosage and treatment efficacy (van der Leur, Burger, la Porte, & Koopmans, 2006).

  • Resistance and Efficacy in Comparison to Other Protease Inhibitors : Studies comparing Lopinavir/Ritonavir with other protease inhibitors, like Nelfinavir, reveal differences in resistance patterns and suggest distinct barriers to resistance, which has implications for antiretroviral therapy strategies (Kempf et al., 2004).

  • Potential Application in COVID-19 Treatment : Lopinavir has been proposed as a treatment for COVID-19, given its in vitro antiviral activity. However, clinical trials have shown mixed results regarding its efficacy in reducing mortality or the risk of progressing to severe disease stages (Horby et al., 2020).

  • Analytical Techniques for Drug Analysis : Various analytical techniques have been developed for analyzing Lopinavir and Ritonavir in pharmaceutical forms and biological matrices. These methods are essential for quality control and pharmacokinetic studies (Amir, Narula, & Bano, 2021).

properties

IUPAC Name

(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSHMHYHYDFLR-SWOJEPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46782075

Citations

For This Compound
1
Citations
M Capuccini - 2015 - diva-portal.org
Abstract Structure-Based Virtual Screening (SBVS) is a method used in drug discovery in order to search leads for certain target receptors. In the past decades high-throughput methods …
Number of citations: 1 www.diva-portal.org

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